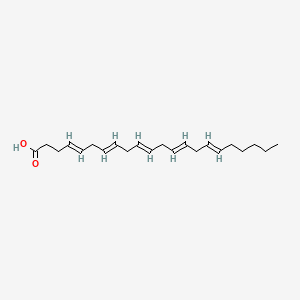

4,7,10,13,16-Docosapentaenoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(4E,7E,10E,13E,16E)-docosa-4,7,10,13,16-pentaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15+,19-18+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKOENOBFIYBSA-GUTOPQIJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2313-14-6 |

Source

|

| Record name | Docosa-4,7,10,13,16-pentaenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Biosynthesis of 4,7,10,13,16-Docosapentaenoic Acid (DPA) from Arachidonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7,10,13,16-Docosapentaenoic acid (DPA), an omega-6 polyunsaturated fatty acid (PUFA), is a crucial component of cellular membranes and a precursor to various bioactive lipid mediators. Its synthesis from the essential fatty acid arachidonic acid (ARA) involves a series of enzymatic reactions, primarily elongation and desaturation steps. Understanding this biosynthetic pathway is critical for research in nutrition, cellular signaling, and the development of therapeutic agents targeting inflammatory and metabolic diseases. This technical guide provides a comprehensive overview of the core biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this fundamental biochemical process.

Core Biosynthetic Pathway

The conversion of arachidonic acid (20:4n-6) to docosapentaenoic acid (22:5n-6) is a multi-step process occurring within the endoplasmic reticulum and peroxisomes. The primary pathway involves two key enzymatic activities: fatty acid elongation and desaturation.

The generally accepted pathway is as follows:

-

Elongation: Arachidonic acid (20:4n-6) is first elongated by two carbons to form 7,10,13,16-docosatetraenoic acid (22:4n-6). This reaction is catalyzed by a fatty acid elongase.

-

Further Elongation: 7,10,13,16-Docosatetraenoic acid (22:4n-6) is then elongated to 9,12,15,18-tetracosatetraenoic acid (24:4n-6).[1][2]

-

Δ6 Desaturation: 9,12,15,18-Tetracosatetraenoic acid (24:4n-6) undergoes desaturation at the 6th position to yield 6,9,12,15,18-tetracosapentaenoic acid (24:5n-6).[1][2] This step is crucial as it introduces the fifth double bond.

-

Peroxisomal β-oxidation: Finally, 6,9,12,15,18-tetracosapentaenoic acid (24:5n-6) is transported to the peroxisomes where it undergoes one cycle of β-oxidation to be shortened to this compound (22:5n-6).[1][2]

It is important to note that the enzymes involved in these pathways can have varying substrate specificities and efficiencies, and the overall flux through the pathway can be influenced by the presence of other fatty acids, such as those from the omega-3 series.[3]

Quantitative Data Summary

The following tables summarize key quantitative data related to the biosynthesis of DPA from ARA, extracted from various experimental studies.

Table 1: Enzyme Substrate Conversion Rates

| Enzyme/Process | Substrate | Product | Conversion Rate/Efficiency | Cell Type/System | Reference |

| Elongation & Desaturation | [1-¹⁴C]20:4n-6 | [3-¹⁴C]22:5n-6 | Less efficient than n-3 pathway | Rat testis cells | [3] |

| Esterification | 4,7,10,13,16-22:5 | Esterified 22:5 | 135 nmol/min per mg of microsomal protein | Rat liver microsomes | [2] |

| Esterification | 7,10,13,16-22:4 | Esterified 22:4 | 18 nmol/min per mg of microsomal protein | Rat liver microsomes | [2] |

| Esterification | 5,8,11,14-20:4 | Esterified 20:4 | 160 nmol/min per mg of microsomal protein | Rat liver microsomes | [2] |

| Peroxisomal β-oxidation | [3-¹⁴C]9,12,15,18-24:4 | Acid-soluble radioactivity | ~4 times higher than 6,9,12,15,18-24:5 | Rat liver peroxisomes | [2] |

Table 2: Comparative Substrate Efficiency

| Substrate 1 | Substrate 2 | Relative Efficiency (Substrate 1 vs. Substrate 2) | Experimental Condition | Cell Type/System | Reference |

| [1-¹⁴C]20:5n-3 to [3-¹⁴C]22:6n-3 | [1-¹⁴C]20:4n-6 to [3-¹⁴C]22:5n-6 | 3.4 times more efficient | Low substrate concentration (4 µM) | Rat testis cells | [3] |

| [1-¹⁴C]20:5n-3 to [3-¹⁴C]22:6n-3 | [1-¹⁴C]20:4n-6 to [3-¹⁴C]22:5n-6 | 2.3 times more efficient | High substrate concentration (40 µM) | Rat testis cells | [3] |

| [1-¹⁴C]22:5n-3 to [1-¹⁴C]22:6n-3 | [1-¹⁴C]22:4n-6 to [1-¹⁴C]22:5n-6 | 1.7 times more efficient | Low substrate concentration | Rat testis cells | [3] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for studying the biosynthesis of DPA from ARA.

Protocol 1: In Vitro Fatty Acid Metabolism in Testicular Cells

Objective: To measure the conversion of radiolabeled arachidonic acid to docosapentaenoic acid in isolated cells.

Materials:

-

Immature rats

-

Collagenase

-

Krebs-Ringer bicarbonate buffer (pH 7.4) with 1% bovine serum albumin (BSA)

-

[1-¹⁴C]Arachidonic acid (specific activity ~50 mCi/mmol)

-

Unlabeled fatty acids (ARA, DPA, etc.)

-

Scintillation cocktail

-

HPLC system with a radioactivity detector

Procedure:

-

Cell Isolation: Testes from immature rats are decapsulated and incubated with collagenase in Krebs-Ringer bicarbonate buffer to obtain a single-cell suspension.

-

Incubation: The isolated testicular cells are washed and resuspended in fresh buffer. Cells are then incubated with [1-¹⁴C]arachidonic acid at a specific concentration (e.g., 4 µM or 40 µM) for a defined period (e.g., 1-2 hours) at 37°C. For competition studies, unlabeled fatty acids can be added to the incubation medium.

-

Lipid Extraction: After incubation, the reaction is stopped by the addition of a chloroform:methanol mixture (2:1, v/v). Total lipids are extracted using the Folch method.

-

Saponification and Methylation: The extracted lipids are saponified with methanolic KOH, and the resulting free fatty acids are methylated using BF₃-methanol to produce fatty acid methyl esters (FAMEs).

-

Analysis: The FAMEs are separated and quantified by reverse-phase HPLC equipped with a radioactivity detector. The amount of radioactivity incorporated into the DPA peak is measured to determine the conversion rate.

Protocol 2: Microsomal and Peroxisomal Fatty Acid Metabolism

Objective: To assess the enzymatic activities of microsomes and peroxisomes in the conversion of ARA intermediates to DPA.

Materials:

-

Rat liver

-

Sucrose (B13894) buffer (0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4)

-

Differential centrifugation equipment

-

Radiolabeled substrates (e.g., [3-¹⁴C]9,12,15,18-24:4, [3-¹⁴C]6,9,12,15,18-24:5)

-

Cofactors (e.g., CoA, ATP, MgCl₂, NADPH)

-

1-acyl-sn-glycero-3-phosphocholine (1-acyl-GPC) as an acyl acceptor

-

Scintillation counter

Procedure:

-

Subcellular Fractionation: Rat liver is homogenized in sucrose buffer and subjected to differential centrifugation to isolate microsomal and peroxisomal fractions. Protein concentration of each fraction is determined.

-

Enzyme Assays:

-

Microsomal Esterification: Microsomes are incubated with a radiolabeled fatty acid, CoA, ATP, MgCl₂, and 1-acyl-GPC. The reaction is terminated, lipids are extracted, and the amount of radioactivity incorporated into the phospholipid fraction is measured.

-

Peroxisomal β-oxidation: Peroxisomes are incubated with a radiolabeled C24 fatty acid and necessary cofactors. The reaction is stopped, and the production of acid-soluble radioactivity (representing β-oxidation products) is quantified by scintillation counting.

-

-

Product Analysis: For detailed product identification, the lipid extracts can be saponified, methylated, and analyzed by HPLC or GC-MS.

Visualization of Pathways and Workflows

Biosynthetic Pathway of DPA from ARA

Caption: The biosynthetic pathway of DPA from ARA.

Experimental Workflow for In Vitro Metabolism

Caption: A generalized experimental workflow for studying fatty acid metabolism.

Conclusion

The biosynthesis of this compound from arachidonic acid is a complex, multi-organelle process that is tightly regulated. The provided data and protocols offer a foundational understanding for researchers investigating the roles of omega-6 PUFAs in health and disease. Further research into the specific elongase and desaturase enzymes, their regulation, and their interplay with omega-3 fatty acid metabolism will be crucial for developing novel therapeutic strategies targeting lipid-mediated signaling pathways.

References

- 1. api.drum.lib.umd.edu [api.drum.lib.umd.edu]

- 2. portlandpress.com [portlandpress.com]

- 3. The pathway from arachidonic to docosapentaenoic acid (20:4n-6 to 22:5n-6) and from eicosapentaenoic to docosahexaenoic acid (20:5n-3 to 22:6n-3) studied in testicular cells from immature rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of n-6 Docosapentaenoic Acid in Cell Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-6 docosapentaenoic acid (DPA), also known as Osbond acid, is a 22-carbon polyunsaturated fatty acid (PUFA) that is an elongation and desaturation product of arachidonic acid.[1][2] While often overshadowed by its n-3 counterparts, n-6 DPA plays a significant and distinct role in the structure and function of cellular membranes. This technical guide provides an in-depth exploration of the biological importance of n-6 DPA within cell membranes, focusing on its incorporation, metabolism, and impact on membrane biophysical properties and cellular signaling. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specific fatty acid.

Introduction

Polyunsaturated fatty acids are crucial components of cellular membranes, influencing their fluidity, permeability, and the function of embedded proteins.[1][3] N-6 DPA (22:5n-6) is a very-long-chain fatty acid found as a minor component in the total serum unsaturated fatty acids in humans, typically ranging from 0.1% to 1%.[4] Its levels can increase with dietary supplementation.[4] N-6 DPA is synthesized from the essential fatty acid linoleic acid through a series of elongation and desaturation steps.[5] Once synthesized or obtained from the diet, it is incorporated into the phospholipids (B1166683) of cellular membranes, where it can significantly influence the membrane's physical characteristics and signaling platforms.[5][6]

Incorporation and Metabolism of n-6 Docosapentaenoic Acid

The incorporation of n-6 DPA into cell membranes is a dynamic process influenced by dietary intake and competition with other fatty acids, particularly n-3 DPA and docosahexaenoic acid (DHA).[7] Studies in rats have shown that dietary supplementation with n-6 DPA leads to its accumulation in the phospholipids of various tissues, including skeletal muscle.[7]

The metabolic pathway for the synthesis of n-6 DPA from linoleic acid is outlined below.

Figure 1: Biosynthetic pathway of n-6 Docosapentaenoic Acid.

Data Presentation: Quantitative Analysis of n-6 DPA

The concentration of n-6 DPA in cell membranes varies across different tissues and physiological conditions. The following tables summarize key quantitative data from published studies.

| Tissue/Cell Type | Species | Condition | n-6 DPA Level (weight % of total fatty acids) | Reference |

| Skeletal Muscle (Red Gastrocnemius) | Rat | n-3 deficient diet (AR-LA) | ~4.5% | [7] |

| Skeletal Muscle (Red Gastrocnemius) | Rat | n-6 DPA supplemented diet (AR-DPA) | 8.1 ± 2.8% | [7] |

| Skeletal Muscle (White Gastrocnemius) | Rat | n-3 deficient diet (AR-LA) | ~3.0% | [7] |

| Skeletal Muscle (White Gastrocnemius) | Rat | n-6 DPA supplemented diet (AR-DPA) | ~6.0% | [7] |

| Brain | Rat | n-3 deficient diet (LA) | Increased to compensate for DHA loss | [8] |

| Brain (EFAD mice) | Mouse | High Linoleic Acid Diet | 343% - 574% increase | [3] |

| Serum | Human | General Population | 0.1% - 1% | [4] |

Table 1: Quantitative Levels of n-6 Docosapentaenoic Acid in Tissues.

| Parameter | Cell Line | Treatment | Change | Reference |

| IL-1β (pro-inflammatory cytokine) | EFAD Mouse Brain | High Linoleic Acid Diet (leading to increased n-6 DPA) | Reduced | [3] |

| IL-6 (pro-inflammatory cytokine) | EFAD Mouse Brain | High Linoleic Acid Diet (leading to increased n-6 DPA) | Reduced | [3] |

| IL-10 (anti-inflammatory cytokine) | EFAD Mouse Brain | High Linoleic Acid Diet (leading to increased n-6 DPA) | Increased | [3] |

| Pro-inflammatory cytokine receptors (IL1RL2, IL6RA, IL6ST, TNFR2, TRAIL) | E4FAD Mouse Brain | n-6 DPA administration | Reduced mRNA expression | [3] |

Table 2: Effects of n-6 Docosapentaenoic Acid on Inflammatory Markers.

Impact on Cell Membrane Properties

Membrane Fluidity

The incorporation of polyunsaturated fatty acids like n-6 DPA generally increases membrane fluidity due to the presence of multiple double bonds, which introduces kinks in the acyl chains and disrupts ordered lipid packing.[9] While direct quantitative data on the effect of n-6 DPA on membrane fluidity is limited, studies on similar PUFAs suggest that it would decrease the fluorescence anisotropy of probes like TMA-DPH.[9] It is important to note that changes in membrane fluidity do not always correlate with changes in other membrane properties like dipole potential.[9]

Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[10] The incorporation of PUFAs can alter the composition and function of lipid rafts.[11] While specific studies on n-6 DPA's effect on lipid raft proteomics are not abundant, it is hypothesized that its presence would alter the lipid environment within these domains, potentially displacing other fatty acids and modulating the localization and activity of raft-associated proteins.[11] The presence of PUFAs like DHA has been shown to influence the partitioning of G-protein coupled receptors (GPCRs) into ordered membrane domains.[12]

Role in Cellular Signaling

N-6 DPA and its metabolites are emerging as important signaling molecules, particularly in the context of inflammation and nuclear receptor activation.

Anti-inflammatory Signaling

Contrary to the often-pro-inflammatory reputation of the n-6 fatty acid family, studies suggest that n-6 DPA may have anti-inflammatory properties. In Alzheimer's disease models, a diet high in linoleic acid, which leads to a significant increase in brain n-6 DPA, was associated with a reduction in pro-inflammatory cytokines like IL-1β and IL-6, and an increase in the anti-inflammatory cytokine IL-10.[3] Direct administration of n-6 DPA also reduced the expression of several pro-inflammatory cytokine receptors.[3]

Figure 2: Anti-inflammatory signaling of n-6 DPA.

Peroxisome Proliferator-Activated Receptor (PPAR) Signaling

PPARs are nuclear receptors that are activated by fatty acids and their derivatives and play a key role in lipid metabolism and inflammation.[13][14] Both n-3 and n-6 PUFAs have been shown to bind to and activate PPARs.[13][15] While direct binding studies of n-6 DPA to PPARs are not extensively detailed, its precursor, arachidonic acid, and other PUFAs are known ligands.[14] Activation of PPARγ by PUFAs can lead to the induction of cyclooxygenase-2 (COX-2) in keratinocytes, which may be part of an anti-inflammatory and protective mechanism.[15]

Figure 3: n-6 DPA and the PPARγ signaling pathway.

G-Protein Coupled Receptor (GPCR) Signaling

The lipid environment of the cell membrane is critical for the function of GPCRs.[16] The incorporation of PUFAs can modulate GPCR signaling by altering the physical properties of the membrane and by directly interacting with the receptors.[12][16] While research has largely focused on the effects of DHA on GPCRs like rhodopsin, it is plausible that n-6 DPA, with its similar long-chain and highly unsaturated nature, also influences GPCR function.[7][16]

Experimental Protocols

Fatty Acid Analysis of Membrane Phospholipids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the quantitative analysis of fatty acids, including n-6 DPA, in membrane phospholipids.

Figure 4: Experimental workflow for fatty acid analysis.

Methodology:

-

Lipid Extraction: Total lipids are extracted from cell or tissue homogenates using a solvent mixture, typically chloroform:methanol, following established methods such as the Folch or Bligh-Dyer procedures.

-

Phospholipid Separation: The phospholipid fraction is isolated from the total lipid extract using techniques like thin-layer chromatography (TLC) or solid-phase extraction (SPE).

-

Transesterification: The fatty acids are cleaved from the glycerol (B35011) backbone of the phospholipids and esterified to form fatty acid methyl esters (FAMEs). This is commonly achieved by incubation with a reagent like sodium methoxide (B1231860) in methanol.

-

GC-MS Analysis: The FAMEs are separated based on their volatility and polarity using a gas chromatograph and then detected and identified by a mass spectrometer.

-

Quantification: The amount of each fatty acid, including n-6 DPA, is determined by comparing its peak area to that of an internal standard.

Isolation of Lipid Rafts

This protocol describes a detergent-free method for the isolation of lipid rafts.

Figure 5: Experimental workflow for lipid raft isolation.

Methodology:

-

Cell Lysis: Cells are lysed in a buffer without detergents to preserve the native structure of lipid rafts. Mechanical disruption methods like sonication or high-pressure homogenization are used.

-

Sucrose Density Gradient Ultracentrifugation: The cell lysate is placed at the bottom of a sucrose gradient and subjected to high-speed ultracentrifugation. Lipid rafts, being less dense due to their high lipid content, will float up to the interface of lower sucrose concentrations.

-

Fraction Collection: The gradient is carefully fractionated from the top.

-

Analysis of Fractions: The collected fractions are analyzed to identify those enriched in lipid rafts. This is typically done by Western blotting for known raft marker proteins (e.g., flotillin, caveolin) and non-raft markers. The lipid and protein composition of the raft fractions can then be further characterized by mass spectrometry-based lipidomics and proteomics.[10][17][18]

Measurement of Membrane Fluidity by Flow Cytometry

This protocol outlines a method for assessing cell membrane fluidity using a fluorescent probe and flow cytometry.

Figure 6: Experimental workflow for membrane fluidity measurement.

Methodology:

-

Cell Preparation: A single-cell suspension is prepared from cultured cells or tissues.

-

Fluorescent Probe Labeling: The cells are incubated with a fluorescent membrane probe whose spectral properties are sensitive to the physical state of the lipid bilayer. Examples include 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and its derivatives like TMA-DPH, or Laurdan.

-

Flow Cytometry Analysis: The labeled cells are analyzed using a flow cytometer equipped with polarizing filters. The fluorescence anisotropy (for probes like TMA-DPH) or the generalized polarization (GP) value (for probes like Laurdan) is measured for each cell. A lower anisotropy or GP value generally indicates higher membrane fluidity.[9]

-

Data Analysis: The data from a large population of cells are collected and analyzed to determine the average membrane fluidity and the distribution of fluidity within the cell population.

Conclusion

N-6 docosapentaenoic acid is an important, albeit often underappreciated, component of cellular membranes. Its incorporation influences the biophysical properties of the membrane, including fluidity and the organization of lipid rafts. Furthermore, n-6 DPA and its metabolites are emerging as active participants in cellular signaling, with evidence pointing towards an anti-inflammatory role and modulation of nuclear receptor activity. For researchers in cell biology and drug development, a deeper understanding of the specific functions of n-6 DPA in cell membranes can open new avenues for therapeutic intervention in diseases with an inflammatory component or those involving dysregulated lipid signaling. The experimental protocols and data presented in this guide provide a foundation for further investigation into the multifaceted biological roles of this intriguing fatty acid.

References

- 1. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. The Novel Omega-6 Fatty Acid Docosapentaenoic Acid Positively Modulates Brain Innate Immune Response for Resolving Neuroinflammation at Early and Late Stages of Humanized APOE-Based Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Relative quantification of deuterated omega-3 and -6 fatty acids and their lipid turnover in PC12 cell membranes using TOF-SIMS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osbond acid | C22H34O2 | CID 6441454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Docosahexaenoic acid and n-6 docosapentaenoic acid supplementation alter rat skeletal muscle fatty acid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An extraordinary degree of structural specificity is required in neural phospholipids for optimal brain function: n-6 docosapentaenoic acid substitution for docosahexaenoic acid leads to a loss in spatial task performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An ω-3, but Not an ω-6 Polyunsaturated Fatty Acid Decreases Membrane Dipole Potential and Stimulates Endo-Lysosomal Escape of Penetratin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Lipids, Fatty Acid, and Cholesterol in Membrane Microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Polyunsaturated eicosapentaenoic acid changes lipid composition in lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reduced level of docosahexaenoic acid shifts GPCR neuroreceptors to less ordered membrane regions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. pnas.org [pnas.org]

- 15. n-3 and n-6 polyunsaturated fatty acids induce the expression of COX-2 via PPARgamma activation in human keratinocyte HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Insights from biophysical studies on the role of polyunsaturated fatty acids for function of G-protein coupled membrane receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Unbiased quantitative proteomics of lipid rafts reveals high specificity for signaling factors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Proteomic Analysis of Lipid Raft-enriched Membranes Isolated from Internal Organelles - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 4,7,10,13,16-Docosapentaenoic Acid in Inflammation: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of 4,7,10,13,16-docosapentaenoic acid (DPA), an omega-3 polyunsaturated fatty acid, and its intricate role in the inflammatory process. DPA, positioned metabolically between eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), is now recognized not merely as an intermediate but as a key player in the resolution of inflammation. This document details the biosynthesis of DPA and its conversion into specialized pro-resolving mediators (SPMs), including resolvins, protectins, and maresins. It presents a thorough examination of the signaling pathways modulated by DPA and its derivatives, particularly their inhibitory effects on pro-inflammatory cascades such as the NF-κB and MAPK pathways. Quantitative data from pertinent in vitro and in vivo studies are systematically compiled to delineate the anti-inflammatory efficacy of DPA. Furthermore, this guide furnishes detailed experimental protocols for established inflammatory models and methodologies for the analysis of DPA and its metabolites, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a vital component of the innate immune response, its dysregulation can lead to chronic inflammatory diseases. The resolution of inflammation is an active, highly regulated process, and its failure is a hallmark of many chronic conditions.[1] Omega-3 polyunsaturated fatty acids (PUFAs), particularly EPA and DHA, have long been recognized for their anti-inflammatory properties.[2] More recently, this compound (DPA), an elongated metabolite of EPA, has emerged as a significant bioactive lipid with potent anti-inflammatory and pro-resolving activities.[3] This guide provides an in-depth exploration of the current understanding of DPA's role in inflammation, with a focus on its metabolism, mechanisms of action, and therapeutic potential.

Biosynthesis and Metabolism of DPA

Biosynthesis of this compound

The biosynthesis of DPA (22:5n-3) is a multi-step process that occurs primarily in the endoplasmic reticulum and peroxisomes. The pathway involves the elongation and desaturation of its precursor, EPA (20:5n-3).

dot

References

- 1. Resolvins, Protectins, and Maresins: DHA-Derived Specialized Pro-Resolving Mediators, Biosynthetic Pathways, Synthetic Approaches, and Their Role in Inflammation [mdpi.com]

- 2. Resolvins and Protectins: Natural Pharmacophores For Resolution Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Docosapentaenoic acid (DPA, 22:5n-3) ameliorates inflammation in an ulcerative colitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Production of Osbond Acid: A Technical Guide for Researchers

An In-depth Examination of the Biosynthesis, Tissue Distribution, and Analysis of all-cis-4,7,10,13,16-Docosapentaenoic Acid in Human Tissues

Abstract

Osbond acid, scientifically known as all-cis-4,7,10,13,16-docosapentaenoic acid (22:5n-6), is an omega-6 polyunsaturated fatty acid (PUFA) endogenously produced in human tissues. As a downstream metabolite of the essential fatty acid linoleic acid, Osbond acid is a constituent of cellular membranes and a potential precursor to bioactive lipid mediators. This technical guide provides a comprehensive overview of the endogenous production of Osbond acid, its distribution in human tissues, and detailed methodologies for its analysis. This document is intended for researchers, scientists, and drug development professionals investigating the roles of omega-6 fatty acids in health and disease.

Introduction to Osbond Acid

Osbond acid (22:5n-6) is a 22-carbon long-chain polyunsaturated fatty acid characterized by five cis double bonds. It is an isomer of docosapentaenoic acid (DPA), distinct from the omega-3 counterpart, clupanodonic acid (22:5n-3). While the roles of omega-3 fatty acids, such as docosahexaenoic acid (DHA), have been extensively studied, the specific functions of long-chain omega-6 PUFAs like Osbond acid are less well-defined but of growing interest. Its presence has been confirmed in various human tissues, including adipose tissue, fibroblasts, placenta, and platelets, with serum concentrations in humans reported to be between 0.1% and 1% of total serum unsaturated fatty acids.[1]

Biosynthesis of Osbond Acid in Human Tissues

The endogenous synthesis of Osbond acid is a multi-step process that occurs across different cellular compartments, primarily the endoplasmic reticulum and peroxisomes. The pathway begins with the essential fatty acid linoleic acid (18:2n-6), which is obtained from the diet.

The Linoleic Acid Cascade to Osbond Acid

The conversion of linoleic acid to Osbond acid involves a series of elongation and desaturation reactions:

-

Conversion of Linoleic Acid to Arachidonic Acid: Linoleic acid is first converted to arachidonic acid (20:4n-6) through the action of Δ6-desaturase (FADS2) and elongase 5 (ELOVL5).

-

Elongation of Arachidonic Acid: Arachidonic acid is then elongated in the endoplasmic reticulum by the enzyme elongase 2 (ELOVL2) or elongase 5 (ELOVL5) to form adrenic acid (22:4n-6).

-

Further Elongation: Adrenic acid is further elongated by ELOVL2 to produce tetracosatetraenoic acid (24:4n-6).

-

Desaturation: This is followed by the introduction of a double bond by Δ6-desaturase (FADS2), yielding tetracosapentaenoic acid (24:5n-6).

-

Peroxisomal Chain Shortening: Finally, tetracosapentaenoic acid undergoes one cycle of β-oxidation in the peroxisomes to yield Osbond acid (22:5n-6).

Quantitative Distribution of Osbond Acid in Human Tissues

While Osbond acid is known to be present in various human tissues, comprehensive quantitative data on its absolute concentrations are limited. The available data are often presented as a relative percentage of total fatty acids.

| Tissue | Concentration/Level | Method of Analysis | Reference |

| Serum | 0.1% - 1% of total unsaturated fatty acids | Gas Chromatography (GC) | [1] |

| Brain (Frontal Cortex) | ~0.2% of total fatty acids | Gas Chromatography-Flame Ionization Detection (GC-FID) | [2] |

| Adipose Tissue (Subcutaneous) | ~0.1% of total fatty acids | Gas Chromatography (GC) | [3][4] |

| Placenta | Variable, influenced by maternal diet | Gas Chromatography (GC) | [5][6] |

| Platelets | Detected, relative amounts vary | Gas Chromatography (GC) | [1][7] |

Note: The data presented are approximations derived from various studies and may vary based on diet, age, and health status. Further research is required to establish definitive concentration ranges in different human tissues.

Experimental Protocols for the Analysis of Osbond Acid

The quantification of Osbond acid in human tissues requires sensitive and specific analytical techniques. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common methods.

Sample Preparation and Lipid Extraction

-

Tissue Homogenization: A known weight of the tissue sample is homogenized in a suitable solvent, typically a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1, v/v), to disrupt the cells and solubilize the lipids.

-

Lipid Extraction: The Folch method or a modification thereof is commonly employed. This involves the addition of a salt solution (e.g., 0.9% NaCl) to the homogenate to induce phase separation. The lower organic phase, containing the lipids, is collected.

-

Solvent Evaporation: The solvent from the lipid extract is evaporated under a stream of nitrogen gas to prevent oxidation.

Fatty Acid Methyl Ester (FAME) Derivatization for GC Analysis

For analysis by GC, the fatty acids within the lipid extract must be converted to their more volatile methyl ester derivatives.

-

Saponification: The lipid extract is treated with a methanolic base (e.g., 0.5 M KOH in methanol) and heated to hydrolyze the ester linkages, releasing the free fatty acids.

-

Methylation: A methylating agent, such as boron trifluoride (BF3) in methanol, is added, and the mixture is heated to convert the free fatty acids to FAMEs.

-

Extraction of FAMEs: The FAMEs are then extracted into an organic solvent like hexane (B92381).

-

Purification: The hexane layer containing the FAMEs is washed and dried prior to GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Injection: A small volume of the FAMEs solution is injected into the GC.

-

Separation: The FAMEs are separated based on their boiling points and polarity on a capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane).

-

Detection and Quantification: The separated FAMEs are detected by a mass spectrometer. Identification of Osbond acid methyl ester is based on its specific retention time and mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard (e.g., a fatty acid not naturally present in the sample).

References

- 1. The phospholipid and fatty acid composition of human platelet surface and intracellular membranes isolated by high voltage free flow electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Novel Omega-6 Fatty Acid Docosapentaenoic Acid Positively Modulates Brain Innate Immune Response for Resolving Neuroinflammation at Early and Late Stages of Humanized APOE-Based Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid composition of adipose tissue in humans: differences between subcutaneous sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Composition of adipose tissue and marrow fat in humans by 1H NMR at 7 Tesla - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The fatty acid composition of placenta in intrauterine growth retardation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Dietary-induced changes in fatty acid composition of human plasma, platelet, and erythrocyte lipids follow a similar time course. — Radcliffe Department of Medicine [rdm.ox.ac.uk]

A Technical Guide to the Enzymatic Conversion of Adrenic Acid to Docosapentaenoic Acid (n-6)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic conversion of adrenic acid (AdA; 22:4n-6) to the n-6 isomer of docosapentaenoic acid (DPA), 4,7,10,13,16-docosapentaenoic acid (Osbond acid; 22:5n-6). This critical step in the polyunsaturated fatty acid (PUFA) metabolic pathway is primarily catalyzed by Fatty Acid Desaturase 2 (FADS2), which exhibits Δ4-desaturase activity. This document details the underlying biochemistry, presents a thorough experimental protocol for in vitro analysis, summarizes the available kinetic data, and illustrates the key regulatory signaling pathways. The content herein is intended to serve as a foundational resource for professionals engaged in lipid research and the development of therapeutics targeting metabolic and inflammatory pathways.

Introduction

Long-chain polyunsaturated fatty acids (LC-PUFAs) are integral to cellular structure and function, serving as critical components of membrane phospholipids (B1166683) and as precursors to potent signaling molecules. The balance between n-6 and n-3 PUFA series is a key determinant in numerous physiological processes, including inflammation, neurological function, and cardiovascular health. Adrenic acid, an elongation product of arachidonic acid, sits (B43327) at a crucial metabolic crossroads. Its conversion to n-6 DPA by a Δ4-desaturase represents a key flux control point in the biosynthesis of highly unsaturated n-6 fatty acids. A thorough understanding of this enzymatic step is essential for elucidating the complex regulation of lipid mediator production and for identifying novel targets for therapeutic intervention.

The Core Enzymatic Reaction

The conversion of adrenic acid to 4,7,10,13,16-DPA is a desaturation reaction that introduces a double bond at the fourth carbon from the carboxyl end of the fatty acid.

Enzyme: Fatty Acid Desaturase 2 (FADS2) Reaction: Δ4-desaturation Substrate: Adrenic acid (22:4n-6) Product: this compound (n-6 DPA; Osbond acid; 22:5n-6)

While traditionally known for its Δ6- and Δ8-desaturase activities, compelling evidence demonstrates that the human FADS2 enzyme also possesses Δ4-desaturase capability, enabling it to directly convert adrenic acid to n-6 DPA.[1][2]

References

- 1. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The fatty acid desaturase 2 (FADS2) gene product catalyzes Δ4 desaturation to yield n-3 docosahexaenoic acid and n-6 docosapentaenoic acid in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Structural Isomers of Docosapentaenoic Acid (DPA) and Their Origins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosapentaenoic acid (DPA), a 22-carbon polyunsaturated fatty acid with five double bonds, exists as two primary structural isomers with distinct biosynthetic origins and biological significance: all-cis-7,10,13,16,19-docosapentaenoic acid (n-3 DPA or Clupanodonic Acid) and all-cis-4,7,10,13,16-docosapentaenoic acid (n-6 DPA or Osbond Acid). This guide provides an in-depth exploration of these isomers, detailing their origins, biosynthetic pathways, and known physiological roles. Quantitative data on their distribution in various sources are presented, alongside detailed experimental protocols for their separation and analysis. Furthermore, key signaling pathways modulated by DPA isomers are illustrated to support further research and drug development endeavors.

Introduction to Docosapentaenoic Acid Isomers

Docosapentaenoic acid (DPA) represents a class of polyunsaturated fatty acids (PUFAs) that are crucial components of cellular membranes and precursors to potent signaling molecules. The two principal isomers, n-3 DPA and n-6 DPA, are regioisomers, differing in the position of their double bonds along the acyl chain[1]. This structural variance leads to profound differences in their metabolic pathways and biological functions. Mammals cannot interconvert between n-3 and n-6 fatty acid classes, making dietary intake of their precursors essential[1].

-

n-3 DPA (Clupanodonic Acid): An omega-3 fatty acid, n-3 DPA is an intermediate in the conversion of eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA)[2]. It is found in significant quantities in marine sources such as fish oils and seal meat[1][3].

-

n-6 DPA (Osbond Acid): An omega-6 fatty acid, n-6 DPA is synthesized from arachidonic acid (AA). Its presence in most mammalian tissues is low, with the exception of the testes[4].

Origins and Biosynthesis

The biosynthesis of n-3 and n-6 DPA occurs in the endoplasmic reticulum and peroxisomes through a series of desaturation and elongation reactions catalyzed by specific enzymes.

Biosynthesis of n-3 DPA (Clupanodonic Acid)

The synthesis of n-3 DPA begins with the essential omega-3 fatty acid, alpha-linolenic acid (ALA), and proceeds through the intermediate, EPA.

Biosynthesis of n-6 DPA (Osbond Acid)

The synthesis of n-6 DPA originates from the essential omega-6 fatty acid, linoleic acid (LA), with arachidonic acid (AA) as a key intermediate.

Quantitative Data on DPA Isomers

The distribution of n-3 and n-6 DPA varies significantly across different food sources and biological tissues.

Table 1: n-3 DPA (Clupanodonic Acid) Content in Selected Food Sources

| Food Source | Serving Size | n-3 DPA Content (g) |

| Menhaden fish oil | 1 tbsp (13.6 g) | 0.668[1] |

| Salmon fish oil | 1 tbsp (13.6 g) | 0.407[1] |

| Salmon, red (sockeye), smoked | 1 filet (108 g) | 0.335[1] |

| Salmon, Atlantic, farmed, raw | 3 oz (85 g) | 0.334[1] |

| Beef brain, cooked | 3 oz (85 g) | 0.326[1] |

| Herring | 144 g | 0.317[1] |

| Mackerel | 80 g | 0.313[1] |

Data sourced from USDA Agricultural Research Service.

Table 2: Comparative Levels of n-3 and n-6 DPA in Mammalian Tissues

| Tissue | n-3 DPA (% of total fatty acids) | n-6 DPA (% of total fatty acids) |

| Liver | Variable, increases with n-3 PUFA intake | Low |

| Brain | Low, DHA is predominant | Increases during n-3 deficiency |

| Testes | Low | Relatively high[4] |

| Skeletal Muscle | Present | Low |

| Heart | Present | Low |

| Kidney | Present | Low |

Note: Absolute concentrations can vary based on diet and metabolic state.

Experimental Protocols for DPA Isomer Analysis

The accurate separation and quantification of DPA isomers are critical for research. Gas chromatography (GC), high-performance liquid chromatography (HPLC), and thin-layer chromatography (TLC) are commonly employed techniques.

Gas Chromatography (GC) Protocol for Fatty Acid Methyl Ester (FAME) Analysis

This protocol is a general guideline for the analysis of DPA isomers as their methyl esters.

4.1.1. Sample Preparation: Transesterification

-

Lipid Extraction: Extract total lipids from the sample using a modified Folch method with chloroform:methanol (B129727) (2:1, v/v).

-

Saponification: To a known amount of lipid extract, add 2 mL of 0.5 M methanolic NaOH. Heat at 100°C for 5-10 minutes.

-

Methylation: Add 2 mL of 14% boron trifluoride in methanol (BF3-methanol) and heat at 100°C for 5-10 minutes.

-

Extraction of FAMEs: Add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

-

Drying and Reconstitution: Evaporate the hexane under a stream of nitrogen and reconstitute the FAMEs in a known volume of hexane for GC analysis.

4.1.2. GC-FID Conditions

-

Column: Highly polar capillary column, such as a CP-Sil 88 or equivalent (e.g., 100 m x 0.25 mm i.d., 0.20 µm film thickness)[5].

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250-270°C.

-

Detector (FID) Temperature: 270-300°C.

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 min.

-

Ramp 1: Increase to 240°C at 4°C/min.

-

Hold at 240°C for 20 min.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 100:1.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

Reverse-phase HPLC can be used to separate DPA isomers, often after derivatization to enhance UV detection.

4.2.1. Derivatization (Phenacyl Esters)

-

To the dried fatty acid sample, add 0.1 mL of a solution containing 2mM 18-crown-6 (B118740) in acetonitrile (B52724) and 0.1 mL of 4-bromophenacyl bromide.

-

Heat the mixture at 80°C for 15 minutes.

-

Cool and dilute with acetonitrile for HPLC analysis.

4.2.2. HPLC Conditions

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 254 nm.

-

Column Temperature: 30-40°C.

Argentation Thin-Layer Chromatography (Ag-TLC) for Separation by Unsaturation

Ag-TLC separates fatty acids based on the number of double bonds.

-

Plate Preparation: Prepare TLC plates with silica (B1680970) gel impregnated with silver nitrate (B79036) (AgNO3).

-

Sample Application: Spot the FAMEs dissolved in hexane onto the plate.

-

Development: Develop the plate in a chamber with a solvent system such as hexane:diethyl ether (90:10, v/v).

-

Visualization: Visualize the separated bands by spraying with a solution of 2',7'-dichlorofluorescein (B58168) and viewing under UV light.

-

Elution: Scrape the desired bands and elute the FAMEs with diethyl ether or chloroform:methanol.

Signaling Pathways of DPA Isomers

DPA isomers are not only structural components of membranes but also precursors to a variety of signaling molecules and can modulate key intracellular signaling cascades.

n-3 DPA and Specialized Pro-Resolving Mediators (SPMs)

n-3 DPA is a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of several families of SPMs that actively resolve inflammation. These include D-series resolvins (RvDs), protectins (PDs), and maresins (MaRs)[6].

References

- 1. healthbenefitstimes.com [healthbenefitstimes.com]

- 2. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Quantification of eicosapentaenoic and docosahexaenoic acid geometrical isomers formed during fish oil deodorization by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biology and Total Synthesis of n-3 Docosapentaenoic Acid-Derived Specialized Pro-Resolving Mediators [mdpi.com]

The Role of 4,7,10,13,16-Docosapentaenoic Acid in Neurological Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,7,10,13,16-Docosapentaenoic acid (DPA) is an omega-3 polyunsaturated fatty acid that serves as an intermediate in the conversion of eicosapentaenoic acid (EPA) to docosahexaenoic acid (DHA), both of which are crucial for brain health. While research has historically focused on EPA and DHA, emerging evidence suggests that DPA possesses unique neuroactive properties that are vital for neurological development and function. This technical guide provides a comprehensive overview of the current understanding of DPA's role in the nervous system, with a focus on its effects on neurite outgrowth, synaptogenesis, and underlying molecular signaling pathways. This document synthesizes quantitative data from key studies, details relevant experimental protocols, and provides visual representations of molecular pathways to support further research and drug development in this promising area.

Introduction

The intricate processes of neurological development, including neuritogenesis and the formation of synaptic connections, are profoundly influenced by the availability of specific long-chain polyunsaturated fatty acids (LCPUFAs). While docosahexaenoic acid (DHA) is widely recognized as the most abundant omega-3 fatty acid in the brain and a critical component for neuronal membrane fluidity and function, the role of its metabolic precursor, this compound (DPA), is gaining increasing attention.[1][2] DPA is not merely a transient intermediate; it accumulates in the brain and has been shown to exert distinct biological effects, including neuroprotection and modulation of neuroinflammation.[1][2] Understanding the specific contributions of DPA to neurological development is essential for developing targeted nutritional and therapeutic strategies for optimizing brain health.

Biosynthesis of this compound

The synthesis of DPA occurs through a series of elongation and desaturation reactions from its precursor, eicosapentaenoic acid (EPA). This metabolic pathway is crucial for the endogenous supply of both DPA and subsequently DHA in the brain.

Role in Neurite Outgrowth and Neuronal Differentiation

Neurite outgrowth, the process of developing axons and dendrites, is a fundamental step in establishing neuronal connectivity. Emerging studies indicate that DPA can influence this process, although its effects may differ from those of DHA.

Quantitative Data on Neuronal Differentiation

A key study investigating the effects of various fatty acids on the neuronal differentiation of neural stem cells (NSCs) demonstrated that both DHA and the n-6 isomer of DPA (DPAn-6) specifically induce neuronal differentiation.

| Fatty Acid Treatment | Concentration (µM) | % MAP2 Positive Cells (Neuronal Marker) | Fold Increase vs. Control |

| Control | - | 8.5 ± 1.2 | 1.0 |

| DHA | 1 | 18.2 ± 2.5 | 2.1 |

| DPAn-6 | 1 | 16.5 ± 2.1 | 1.9 |

| Oleic Acid (OA) | 1 | 9.1 ± 1.5 | 1.1 |

| Arachidonic Acid (AA) | 1 | 8.8 ± 1.3 | 1.0 |

| Data adapted from a study on neural stem cell differentiation. The study found that DHA and DPAn-6 significantly increased the percentage of MAP2 positive cells compared to the control. |

Experimental Protocol: Neurite Outgrowth Assay in Primary Neurons

This protocol outlines a standard method for assessing neurite outgrowth in primary cortical neuron cultures, which can be adapted for studying the effects of DPA.

Materials:

-

Embryonic day 18 (E18) rat pups

-

Neuronal Culture Medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin)

-

Poly-D-lysine and Laminin coated culture vessels

-

This compound (DPA) stock solution (in DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin or anti-MAP2)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear staining

-

Fluorescence microscope and image analysis software

Procedure:

-

Primary Neuron Isolation and Culture:

-

Isolate cortical tissue from E18 rat embryos.

-

Dissociate the tissue into a single-cell suspension.

-

Plate the neurons onto poly-D-lysine/laminin-coated plates or coverslips in Neuronal Culture Medium.

-

Incubate at 37°C in a 5% CO₂ incubator.

-

-

DPA Treatment:

-

After 24 hours in culture, treat the neurons with varying concentrations of DPA (e.g., 1 µM, 5 µM, 10 µM) or a vehicle control (DMSO).

-

-

Immunocytochemistry:

-

After the desired treatment period (e.g., 48-72 hours), fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.25% Triton X-100.

-

Block non-specific antibody binding with 5% goat serum.

-

Incubate with the primary antibody (e.g., anti-β-III-tubulin) overnight at 4°C.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Use image analysis software to quantify neurite length, number of primary neurites, and branching complexity.

-

Role in Synaptogenesis

Synaptogenesis, the formation of synapses between neurons, is a critical process for establishing neural circuits. While direct evidence for DPA's role in synaptogenesis is still emerging, its influence on neuronal differentiation and membrane composition suggests a potential impact on the expression of key synaptic proteins.

Quantitative Data on Synaptic Protein Expression

While specific data for DPA is limited, studies on its metabolic product, DHA, provide a valuable reference. DHA deficiency has been shown to decrease the expression of crucial synaptic proteins. It is plausible that DPA levels could similarly influence the availability of these synaptic components.

| Condition | Synaptophysin (Presynaptic) Expression (Relative to Control) | PSD-95 (Postsynaptic) Expression (Relative to Control) |

| Control | 1.00 | 1.00 |

| DHA-deficient | 0.65 ± 0.08 | 0.72 ± 0.09 |

| Data extrapolated from studies on DHA deficiency, indicating a significant decrease in synaptic protein expression. Further research is needed to quantify the direct effect of DPA. |

Experimental Protocol: Western Blot Analysis of Synaptic Proteins

This protocol describes how to quantify the expression of presynaptic (e.g., synaptophysin) and postsynaptic (e.g., PSD-95) proteins in neuronal cultures treated with DPA.

Materials:

-

Neuronal cell lysates (from DPA-treated and control cultures)

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer system

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies against synaptophysin, PSD-95, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction:

-

Lyse DPA-treated and control neuronal cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Quantification:

-

Apply ECL substrate and capture the chemiluminescent signal.

-

Quantify band intensity using image analysis software and normalize to the loading control.

-

Molecular Signaling Pathways

DPA is believed to exert its effects on neurological development through the modulation of key intracellular signaling pathways, particularly those involved in inflammation, cell survival, and plasticity.

NF-κB and MAPK Signaling

In the context of neuroinflammation, which can be detrimental to development, DPA has been shown to inhibit the activation of the NF-κB and p38 MAPK pathways in microglia.[3] This anti-inflammatory action may create a more favorable environment for neuronal growth and synaptogenesis.

BDNF-PI3K/AKT Signaling

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin that promotes neuronal survival, growth, and synaptic plasticity. DPA has been shown to protect neurons by upregulating the BDNF/TrkB-PI3K/AKT signaling pathway.[3]

Conclusion and Future Directions

The available evidence strongly suggests that this compound is more than just a metabolic intermediate and plays a significant, direct role in neurological development. Its ability to promote neuronal differentiation and its involvement in crucial signaling pathways underscore its importance for brain health. However, a significant portion of the detailed mechanistic and quantitative data available focuses on DHA.

Future research should prioritize comprehensive, dose-dependent studies on the effects of DPA on neurite outgrowth and synaptogenesis, both in vitro and in vivo. Elucidating the specific molecular targets of DPA and further dissecting its signaling cascades will be crucial for understanding its unique contributions to neurological development and for harnessing its therapeutic potential for neurodevelopmental and neurodegenerative disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in this exciting and evolving field.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 4,7,10,13,16-Docosapentaenoic Acid from Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,7,10,13,16-Docosapentaenoic acid (DPA), also known as Osbond acid, is an omega-6 very-long-chain polyunsaturated fatty acid (VLC-PUFA). It is a downstream metabolite of arachidonic acid and plays a role in various physiological and pathological processes. Accurate quantification of Osbond acid in plasma is crucial for understanding its metabolic pathways and its potential as a biomarker in disease. This document provides a detailed protocol for the extraction, derivatization, and subsequent analysis of this compound from human plasma.

The presented protocols are based on well-established methods for total lipid extraction, followed by saponification and methylation to prepare fatty acid methyl esters (FAMEs) suitable for gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) analysis.

Metabolic Pathway of this compound (Osbond Acid)

Osbond acid is synthesized from arachidonic acid through a series of elongation and desaturation steps. The pathway highlights its position in the omega-6 fatty acid cascade.

Caption: Biosynthesis of this compound.

Data Presentation: Lipid Extraction Efficiency

The recovery of very-long-chain polyunsaturated fatty acids like Osbond acid is dependent on the chosen extraction method. While specific recovery data for this compound is limited in the literature, the following table summarizes the reported recovery efficiencies for major lipid classes using common extraction protocols. These values can serve as a general guideline for the expected recovery of DPA.

| Extraction Method | Lipid Class | Average Recovery (%) | Reference |

| Folch | Total Lipids | >95% | [1] |

| Phospholipids | ~86% | [1] | |

| Triglycerides | ~73% | [1] | |

| Bligh & Dyer | Total Lipids | High, but can be lower for high-lipid samples | [2] |

| Phospholipids | Generally high | [2] | |

| MTBE | Total Lipids | ~73% | [1] |

| Phospholipids | High | [1] | |

| 1-Butanol:Methanol (1:1) | Total Lipids | >90% | [3] |

| Phospholipids | >95% | [4] |

Note: The actual recovery of this compound may vary based on the specific plasma sample matrix and adherence to the protocol. It is highly recommended to use an internal standard, such as a deuterated or odd-chain fatty acid, to accurately quantify recovery.

Experimental Workflow

The overall workflow for the extraction and analysis of this compound from plasma involves several key steps as illustrated below.

Caption: Workflow for DPA Extraction and Analysis.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and derivatization of this compound from plasma.

Protocol 1: Modified Folch Method for Total Lipid Extraction

This protocol is a widely used and robust method for the extraction of total lipids from plasma.[1]

Materials:

-

Plasma (collected in EDTA tubes)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Pasteur pipettes

-

Nitrogen gas stream or vacuum evaporator

Procedure:

-

To a 15 mL glass centrifuge tube, add 1 mL of plasma.

-

Add 10 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

-

Add 2 mL of 0.9% NaCl solution to the tube.

-

Vortex for another 1 minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids.

-

Carefully remove the upper aqueous phase using a Pasteur pipette.

-

Collect the lower organic phase, which contains the total lipid extract.

-

Dry the lipid extract under a gentle stream of nitrogen or using a vacuum evaporator.

-

The dried lipid extract can be stored at -80°C until further processing.

Protocol 2: Saponification and Methylation

This protocol describes the hydrolysis of the extracted lipids to free fatty acids and their subsequent conversion to fatty acid methyl esters (FAMEs) for GC analysis.

Materials:

-

Dried total lipid extract

-

0.5 M KOH in methanol

-

14% Boron trifluoride (BF3) in methanol

-

Saturated NaCl solution

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

Procedure:

-

Reconstitute the dried lipid extract in 1 mL of 0.5 M KOH in methanol.

-

Incubate at 80°C for 30 minutes to facilitate saponification.

-

Allow the sample to cool to room temperature.

-

Add 2 mL of 14% BF3 in methanol.

-

Incubate at 80°C for 30 minutes for methylation.

-

Cool the sample to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer containing the FAMEs.

-

The FAMEs are now ready for analysis by GC-FID or GC-MS.

Protocol 3: Gas Chromatography (GC) Analysis of FAMEs

This section provides general parameters for the analysis of FAMEs by GC. The specific conditions may need to be optimized based on the instrument and column used.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

-

Capillary column suitable for FAME analysis (e.g., DB-23, SP-2560)

Typical GC Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 270°C

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes

-

Ramp 1: 4°C/minute to 240°C

-

Hold at 240°C for 10 minutes

-

-

Carrier Gas: Helium

-

Injection Volume: 1 µL

Identification and Quantification:

-

Identify the this compound methyl ester peak by comparing its retention time with a certified reference standard.

-

Quantify the amount of Osbond acid by comparing the peak area to that of the internal standard and constructing a calibration curve with known concentrations of the standard.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the reliable extraction and quantification of this compound from plasma. The choice of extraction method may be guided by the available resources and the specific requirements of the study. For accurate quantification, the use of an appropriate internal standard is strongly recommended. These methods will enable researchers to accurately measure Osbond acid levels, facilitating further investigation into its biological roles and its potential as a clinical biomarker.

References

Application Note & Protocol: Quantification of Osbond Acid in Tissue Samples using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osbond acid (all-cis-4,7,10,13,16-docosapentaenoic acid) is an omega-6 polyunsaturated fatty acid (PUFA) derived from the elongation and desaturation of arachidonic acid.[1] As a C22 long-chain fatty acid, it is a structural component of cell membranes and a precursor to potent signaling molecules that may play roles in inflammation and cellular regulation.[1] Accurate quantification of Osbond acid in various tissues is crucial for understanding its physiological and pathological significance. This document provides a detailed protocol for the quantification of Osbond acid in tissue samples using Gas Chromatography-Mass Spectrometry (GC-MS), a robust and widely used analytical technique for fatty acid analysis.

Quantitative Data Summary

The absolute concentration of Osbond acid can vary significantly depending on the tissue type, species, and physiological state. While comprehensive quantitative data for Osbond acid in human tissues is not extensively reported in literature, it is generally considered a minor component of the total fatty acid profile. The following table provides a representative overview of fatty acid composition in major human tissues to contextualize the expected abundance of long-chain PUFAs like Osbond acid.

| Tissue | Major Fatty Acids | Typical Concentration Range of Major Fatty Acids | Notes on Osbond Acid Abundance |

| Brain | Oleic acid, Stearic acid, Palmitic acid, Docosahexaenoic acid (DHA), Arachidonic acid | ~5-15% of total fatty acids each | Generally low, often grouped with other C22 PUFAs. Its precursor, arachidonic acid, is a major component. |

| Liver | Oleic acid, Palmitic acid, Linoleic acid, Stearic acid, Arachidonic acid | ~10-40% of total fatty acids each | Present in small quantities. The liver is a key site for fatty acid metabolism, including the synthesis of Osbond acid from arachidonic acid.[2] |

| Adipose Tissue | Oleic acid, Palmitic acid, Linoleic acid, Stearic acid | ~15-50% of total fatty acids each | Typically found in very low concentrations as adipose tissue primarily stores more common fatty acids.[3] |

Note: The provided concentration ranges for major fatty acids are approximate and can vary widely. Specific quantification of Osbond acid requires targeted analysis with appropriate standards.

Experimental Protocol: GC-MS Quantification of Osbond Acid

This protocol outlines the key steps for the extraction, derivatization, and analysis of Osbond acid from tissue samples.

1. Materials and Reagents

-

Solvents (HPLC or GC grade): Chloroform, Methanol, Hexane (B92381), Isooctane

-

Reagents for Derivatization: Boron trifluoride-methanol solution (14% BF3 in methanol) or Methanolic HCl (5%)

-

Internal Standard: A deuterated or odd-chain fatty acid not naturally abundant in the sample (e.g., C17:0 or C23:0 fatty acid methyl ester). A deuterated Osbond acid standard would be ideal for isotope dilution mass spectrometry.

-

Other Reagents: Sodium chloride (NaCl) solution (saturated), Anhydrous sodium sulfate (B86663) (Na2SO4), Nitrogen gas (high purity).

-

Tissue Homogenizer

-

Glassware: Screw-cap glass tubes, conical vials for GC autosampler.

2. Sample Preparation and Lipid Extraction

-

Tissue Homogenization:

-

Accurately weigh approximately 50-100 mg of frozen tissue.

-

Add the tissue to a glass homogenizer tube with 1 mL of ice-cold methanol.

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

-

Lipid Extraction (Folch Method):

-

To the tissue homogenate, add 2 mL of chloroform.

-

Vortex the mixture vigorously for 2 minutes.

-

Add 0.8 mL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen gas.

-

3. Derivatization to Fatty Acid Methyl Esters (FAMEs)

-

Methylation:

-

To the dried lipid extract, add 2 mL of 14% BF3-methanol solution (or 5% methanolic HCl).

-

Spike the sample with the internal standard at a known concentration.

-

Tightly cap the tube and heat at 100°C for 30-60 minutes in a heating block or water bath.

-

-

Extraction of FAMEs:

-

Allow the tube to cool to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex thoroughly for 1 minute.

-

Centrifuge at 1,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new glass tube.

-

Pass the hexane extract through a small column of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the hexane under a stream of nitrogen to a final volume of approximately 100 µL.

-

Transfer the concentrated FAMEs to a GC vial with an insert for analysis.

-

4. GC-MS Analysis

-

Gas Chromatograph (GC) System: Agilent 7890B or equivalent.

-

Mass Spectrometer (MS) System: Agilent 5977A or equivalent.

-

GC Column: A polar capillary column suitable for FAME analysis, such as a DB-23 (50% cyanopropyl)-methylpolysiloxane column (e.g., 60 m x 0.25 mm i.d., 0.25 µm film thickness) or an SP-2560 (biscyanopropyl polysiloxane) column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: 1 µL of the FAMEs solution in splitless mode.

-

Inlet Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes.

-

Ramp to 240°C at 4°C/min.

-

Hold at 240°C for 10-20 minutes.

-

-

MS Interface Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 50-550.

-

Data Acquisition: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity and specificity. For Osbond acid methyl ester (C23H36O2, MW: 344.5), characteristic ions should be selected for SIM analysis.

5. Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of an authentic Osbond acid methyl ester standard and a constant concentration of the internal standard. Process these standards through the same derivatization and extraction procedure as the tissue samples.

-

Data Analysis: Plot the ratio of the peak area of the Osbond acid methyl ester to the peak area of the internal standard against the concentration of the Osbond acid standard to generate a calibration curve. Calculate the concentration of Osbond acid in the tissue samples by interpolating their peak area ratios on the calibration curve. The final concentration should be expressed as ng or µg of Osbond acid per mg or g of tissue.

Visualizations

Caption: Experimental workflow for GC-MS quantification of Osbond acid in tissue.

Caption: Putative metabolic and signaling pathway of Osbond acid.

References

Application Notes and Protocols for the Derivatization of 4,7,10,13,16-Docosapentaenoic Acid (DPA) for Gas Chromatography Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of fatty acids. However, the inherent polarity and low volatility of free fatty acids, such as 4,7,10,13,16-docosapentaenoic acid (DPA), can lead to poor peak shape, adsorption onto the column, and inaccurate quantification.[1][2] Derivatization is a crucial sample preparation step that converts these polar carboxylic acid groups into less polar, more volatile esters, typically fatty acid methyl esters (FAMEs).[1][3] This process enhances chromatographic resolution, improves peak symmetry, and increases sensitivity, making it an essential procedure for the accurate analysis of DPA and other polyunsaturated fatty acids (PUFAs) by GC.[4][5]

This document provides detailed application notes and experimental protocols for the derivatization of DPA for GC analysis. The most common and effective methods involving esterification are presented, along with quantitative data to aid in method selection and validation.

Derivatization Strategies for DPA

The primary strategy for the derivatization of DPA for GC analysis is alkylation, specifically esterification to form FAMEs.[1][4] This is typically achieved through acid- or base-catalyzed transesterification or esterification. Common reagents include boron trifluoride (BF₃) in methanol (B129727), methanolic sodium hydroxide (B78521), and methanolic potassium hydroxide.[6][7][8]

Key Considerations for Derivatization:

-

Prevention of Oxidation: DPA is a polyunsaturated fatty acid and is susceptible to oxidation. It is crucial to handle samples under an inert atmosphere (e.g., nitrogen) whenever possible and to minimize exposure to air and high temperatures.[6]

-

Anhydrous Conditions: Water can interfere with the esterification reaction. The use of dry solvents and reagents is recommended for optimal derivatization efficiency.

-

Complete Reaction: Ensuring the derivatization reaction goes to completion is vital for accurate quantification. Reaction time and temperature should be optimized.

-

Removal of Reagents: After derivatization, the catalyst and excess reagents must be removed to prevent interference with the GC analysis. This is typically achieved through liquid-liquid extraction.

Experimental Protocols

Three common protocols for the preparation of FAMEs from samples containing DPA are detailed below.

Protocol 1: Boron Trifluoride-Methanol (BF₃-Methanol) Method

This is a widely used and effective method for the esterification of fatty acids.[7][9][10]

Materials:

-

Sample containing DPA (e.g., lipid extract, oil)

-

14% Boron trifluoride in methanol (BF₃-Methanol)

-

0.5 M Sodium hydroxide in methanol

-

n-Heptane or Hexane (B92381)

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate (B86663)

-

Reaction vials with PTFE-lined caps

-

Water bath or heating block

-

Vortex mixer

-

Centrifuge

Procedure:

-

Accurately weigh approximately 25 mg of the oil or lipid extract into a screw-cap reaction vial.[7]

-

Add 1.5 mL of 0.5 M NaOH in methanol.[7]

-

Blanket the vial with nitrogen, cap tightly, and heat at 100°C for 5 minutes to saponify the lipids.[7]

-

Cool the vial to room temperature.

-

Add 2.0 mL of 14% BF₃-methanol solution.[7]

-

Blanket with nitrogen again, cap, and heat at 100°C for 30 minutes.[7]

-

Cool the vial in running water to room temperature.

-

Add 1 mL of n-heptane (or isooctane) and 2 mL of saturated NaCl solution.[6][7]

-

Cap the vial and vortex vigorously for 1 minute to extract the FAMEs into the organic layer.

-

Centrifuge at a low speed to separate the phases.

-

Carefully transfer the upper organic layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC analysis. An aliquot of the heptane (B126788) layer is injected into the GC.[8]

Protocol 2: Acid-Catalyzed Methanolysis with Sulfuric Acid

This method is suitable for the direct transesterification of lipids to FAMEs.

Materials:

-

Sample containing DPA

-

0.6 M Potassium hydroxide in methanol

-

5% Sulfuric acid in methanol

-

Hexane

-

Saturated sodium chloride solution

-

Reaction vials with PTFE-lined caps

-

Water bath or heating block

-

Vortex mixer

-

Centrifuge

Procedure:

-

Place approximately 100 mg of the sample into a 15 mL Falcon tube.[6]

-

Add 3 mL of 0.6 M KOH in methanol and stir for 10 seconds.[6]

-

Purge the tube with nitrogen and heat at 70°C for 10 minutes, shaking intermittently.[6]

-

After the sample has dissolved, add 3 mL of 5% sulfuric acid in methanol.[6]

-

Purge with nitrogen again and heat at 70°C for 5 minutes.[6]

-

Cool the tube and add 2 mL of saturated NaCl solution and 2 mL of hexane.[6]

-

Shake the tube and then centrifuge at 4000 rpm for 10 minutes.[6]

-

Transfer the upper hexane layer to a GC vial for analysis.[6]

Protocol 3: Silylation using BSTFA

For certain applications, silylation can be an alternative to esterification, converting the carboxylic acid to a trimethylsilyl (B98337) (TMS) ester. This method is also effective for other functional groups like hydroxyls.[10]

Materials:

-

Dried sample containing DPA

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Acetonitrile or other suitable solvent

-

Reaction vials with PTFE-lined caps

-

Heating block

Procedure:

-

Ensure the sample is completely dry, as silylation reagents are moisture-sensitive.

-

Dissolve the dried sample in a suitable solvent (e.g., 100 µL of acetonitrile).

-

Add an excess of BSTFA + 1% TMCS (e.g., 100 µL).

-

Cap the vial tightly and heat at 60-70°C for 30-60 minutes.

-

Cool the vial to room temperature. The sample is now ready for direct injection into the GC.

Quantitative Data Summary